molecular formula C10H10O2 B1313701 8-Methylchroman-4-one CAS No. 49660-56-2

8-Methylchroman-4-one

Cat. No. B1313701
CAS RN: 49660-56-2
M. Wt: 162.18 g/mol
InChI Key: YRHXFIRIHICKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds.

Scientific Research Applications

Chroman-4-one in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Chroman-4-one exhibits a wide range of pharmacological activities. Natural and synthetic chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Synthesis of 4-Chromanone-Derived Compounds

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
  • Methods of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
  • Results or Outcomes : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Chroman-4-one as Antiviral and Antitumoral Agent

  • Scientific Field : Pharmacology .
  • Summary of the Application : Thiochroman-4-one derivatives, which show immense similarity with the chroman-4-one compounds, have been studied for their potential as antiviral and antitumoral agents .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antiviral and antitumoral activities. However, more research is needed to fully understand their potential .

Chroman-4-one as Antimalarial and Antibacterial Agent

  • Scientific Field : Pharmacology .
  • Summary of the Application : Thiochroman-4-one derivatives have also been studied for their potential as antimalarial and antibacterial agents .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antimalarial and antibacterial activities. However, more research is needed to fully understand their potential .

Chroman-4-one as Antiviral and Antitumoral Agent

  • Scientific Field : Pharmacology .
  • Summary of the Application : Thiochroman-4-one derivatives, which show immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with wide range of bioactivity like antiviral, antitumoral .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antiviral and antitumoral activities. However, more research is needed to fully understand their potential .

Chroman-4-one as Antimalarial and Antibacterial Agent

  • Scientific Field : Pharmacology .
  • Summary of the Application : Thiochroman-4-one derivatives have also been studied for their potential as antimalarial and antibacterial agents .
  • Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antimalarial and antibacterial activities. However, more research is needed to fully understand their potential .

Safety And Hazards

8-Methylchroman-4-one is classified under GHS07 with a signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHXFIRIHICKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457172
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylchroman-4-one

CAS RN

49660-56-2
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylchroman-4-one
Reactant of Route 2
Reactant of Route 2
8-Methylchroman-4-one
Reactant of Route 3
8-Methylchroman-4-one
Reactant of Route 4
Reactant of Route 4
8-Methylchroman-4-one
Reactant of Route 5
Reactant of Route 5
8-Methylchroman-4-one
Reactant of Route 6
Reactant of Route 6
8-Methylchroman-4-one

Citations

For This Compound
15
Citations
NV Puranik, G Mishra, S Gulawani… - Natural Product …, 2022 - Taylor & Francis
… -8-methylchroman-4-one (9). The compound 3-(2,4-dihydroxybenzylidene)5,7-dimethoxy-8-methylchroman-4-one … )5,7-dimethoxy-8-methylchroman-4-one (8) (Shaikh et al. Citation2012…
Number of citations: 5 www.tandfonline.com
S Sharma, R Joshi, D Kumar - Phytochemical analysis, 2020 - Wiley Online Library
… 7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one (5) and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one (6)]. Finally, gradient solvent system, water (0.1…
S Sharma, V Patial, D Singh, U Sharma… - Chemistry & …, 2018 - Wiley Online Library
… -methoxybenzyl)-8-methylchroman-4-one which is reported for … 3-(4-methoxybenzyl)-8-methylchroman-4-one. The other two … -hydroxy-4-methoxybenzyl)-8-methylchroman-4-one (2), 5,7-…
Number of citations: 12 onlinelibrary.wiley.com
B Kupcewicz, A Kaczmarek-Kedziera, K Lux, P Mayer… - Polyhedron, 2013 - Elsevier
… The isomeric compound 5-amino-8-methylchroman-4-one coordinates Zn(II) ion through N-atom of amino group [30]. The 5-amino-8-methylchroman-4-one may also act as bidentate N,…
Number of citations: 12 www.sciencedirect.com
W Wang, HB Shi, RN Zhu, DW Zhang, Y Han, TT Sun - 2011 - academicjournals.org
… -8- methylchroman-4-one, (2) 3-(4′hydroxybenzyl)-5,7-dihydroxy-6,8-dimethylchroman-4one and (3) 3-(4′-hydroxybenzyl)-5,6-dimethoxy-7hydroxy-8-methylchroman-4-one from the …
Number of citations: 4 academicjournals.org
LL Mao, AX Zhou, XH Zhu, H Peng… - The Journal of …, 2022 - ACS Publications
An efficient and facile visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes, with easily accessible and air-stable [Ph 3 PCF 2 H] + Br – as the …
Number of citations: 9 pubs.acs.org
RM Betancourt, P Phansavath… - The Journal of …, 2021 - ACS Publications
… Used 108 mg of 3-fluoro-8-methylchroman-4-one (0.60 mmol; 1.0 equiv. Yielded 104 mg of a white fluffy solid (95% yield), flash column with a petroleum ether/ethyl acetate eluent (…
Number of citations: 10 pubs.acs.org
L Gao, Z Yang, J Xiong, C Hao, R Ma, X Liu, BF Liu… - Molecules, 2020 - mdpi.com
The design of a series of novel flavone derivatives was synthesized as potential broad-spectrum antipsychotics by using multi-receptor affinity strategy between dopamine receptors and …
Number of citations: 3 www.mdpi.com
DA Horton, GT Bourne, ML Smythe - Chemical reviews, 2003 - ACS Publications
The exploration of privileged structures in drug discovery is a rapidly emerging theme in medicinal chemistry. These structures represent a class of molecules capable of binding to …
Number of citations: 463 pubs.acs.org
SN Morozkina, SS Selivanov, SI Selivanov… - Chemistry of …, 2009 - Springer
4-Methyl-substituted 6-oxa-8α-analogs of steroid estrogens have been synthesized and the 1 H and 13 C NMR signals of these compounds have been completely assigned. It is shown …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.